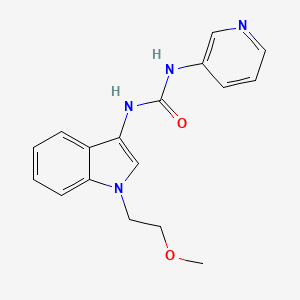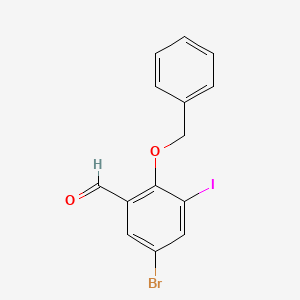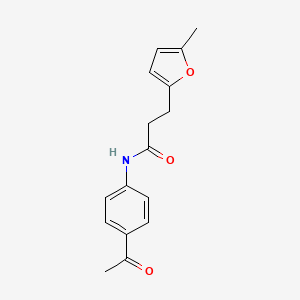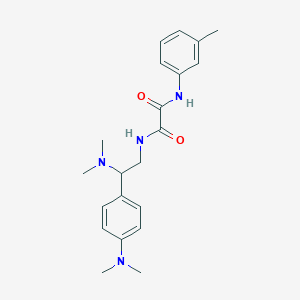
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine compounds, which are part of the structure of the compound , can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, an indole ring, and a urea linkage. The pyridine ring and the indole ring are aromatic heterocycles, which contribute to the stability of the molecule. The urea linkage connects these two rings.Chemical Reactions Analysis
The chemical reactions involving pyridine compounds are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can provide alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .科学的研究の応用
Urea Biosensors and Their Applications
Urea biosensors have been extensively studied for detecting and quantifying urea concentrations in various contexts, including medical diagnostics and environmental monitoring. Urea, as an organic compound with a wide presence in nature and as an end product of nitrogen metabolism in the human body, plays a crucial role in various critical diseases and processes. The advancement in urea biosensors, employing enzymes such as urease and materials like nanoparticles and conducting polymers, highlights the importance of urea detection across different fields, suggesting potential research applications of urea derivatives in biosensor technology (Botewad et al., 2021).
Urease Inhibitors in Medical Research
Urease inhibitors have gained attention for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various urease inhibitors, including urea derivatives, has been conducted to explore their applications in medicine, highlighting the role of urea and its derivatives in developing treatments for infections (Kosikowska & Berlicki, 2011).
Urea in Drug Design
Ureas in drug design are recognized for their unique hydrogen bonding capabilities, making them a significant functional group in small molecules with a broad range of bioactivities. The incorporation of urea and its derivatives in medicinal chemistry has been explored for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, indicating the versatility of urea derivatives in drug development processes (Jagtap et al., 2017).
Environmental and Industrial Applications
The role of urea in microbial metabolism in aquatic systems has been reviewed, emphasizing its significance as a nitrogen source for primary producers in aquatic ecosystems. The diverse metabolic pathways associated with urea, including its transport, production, and decomposition by microbial communities, underline the compound's importance in the nitrogen cycle and its potential environmental applications (Solomon et al., 2010).
Agricultural Research
Research on urease and nitrification inhibitors provides insights into managing nitrogen loss in agriculture, suggesting the importance of urea and its derivatives in enhancing nitrogen-use efficiency and reducing environmental impacts. The application of urease inhibitors can significantly reduce ammonia volatilization from urea-based fertilizers, indicating potential agricultural applications of urea derivatives (Ray et al., 2020).
将来の方向性
特性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-10-9-21-12-15(14-6-2-3-7-16(14)21)20-17(22)19-13-5-4-8-18-11-13/h2-8,11-12H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURRCIRAJGUGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)
![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2554416.png)




![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)
![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2554429.png)

